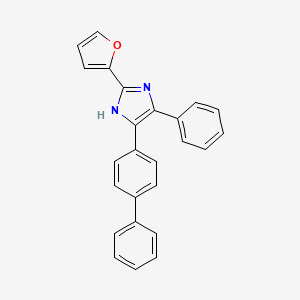
2-(4-chlorophenyl)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the para position.
Formation of the epoxyisoindolyl intermediate: This step involves the cyclization of a suitable precursor to form the epoxyisoindolyl ring system.
Coupling of intermediates: The final step involves the coupling of the chlorophenyl and epoxyisoindolyl intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetamide: Lacks the epoxy group.
2-(4-chlorophenyl)-N-(1,3-dioxooctahydro-2H-4,7-isoindol-2-yl)acetamide: Different ring structure.
Uniqueness
The presence of the epoxyisoindolyl moiety in 2-(4-chlorophenyl)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide distinguishes it from similar compounds, potentially leading to unique chemical properties and biological activities.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-9-3-1-8(2-4-9)7-12(20)18-19-15(21)13-10-5-6-11(23-10)14(13)16(19)22/h1-4,10-11,13-14H,5-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZTXJEPYRSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone](/img/structure/B5967578.png)
![(3S)-1-(5-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyridinyl)-3-pyrrolidinol](/img/structure/B5967584.png)
![2-{1-(cyclohexylmethyl)-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967587.png)

![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5967589.png)
![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~,N~2~-dimethylglycinamide](/img/structure/B5967595.png)
![1-[5-[3-[2-(2,6-difluorophenyl)ethyl]piperidine-1-carbonyl]-1H-pyrazol-3-yl]ethanone](/img/structure/B5967598.png)
![1-cycloheptyl-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5967601.png)
![7-[(2-Fluorophenyl)methyl]-2-[(1-methylimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5967608.png)
![1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B5967630.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B5967641.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B5967647.png)
![1-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B5967661.png)
